molecular formula C26H38O5S B12431281 Tixocortol 21-Pivalate-d9

Tixocortol 21-Pivalate-d9

Cat. No.: B12431281
M. Wt: 471.7 g/mol
InChI Key: BISFDZNIUZIKJD-ODSQYUMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tixocortol 21-Pivalate-d9 is a synthetic corticosteroid derivative used primarily for research purposes. It is a deuterated form of Tixocortol 21-Pivalate, which is known for its anti-inflammatory properties. The compound is often utilized in studies involving corticosteroid mechanisms and interactions due to its stability and specific isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tixocortol 21-Pivalate-d9 involves the incorporation of deuterium atoms into the parent compound, Tixocortol 21-Pivalate. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the pivalate group at the 21st position. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tixocortol 21-Pivalate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Tixocortol 21-Pivalate-d9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tixocortol 21-Pivalate-d9 is similar to other corticosteroids. It binds to corticosteroid receptors, leading to the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. The compound’s deuterated form provides enhanced stability and allows for more precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tixocortol 21-Pivalate-d9 is unique due to its isotopic labeling, which provides advantages in research applications, such as enhanced stability and precise tracking in metabolic studies. This makes it a valuable tool for studying corticosteroid mechanisms and interactions .

Properties

Molecular Formula

C26H38O5S

Molecular Weight

471.7 g/mol

IUPAC Name

S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanethioate

InChI

InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1/i1D3,2D3,3D3

InChI Key

BISFDZNIUZIKJD-ODSQYUMMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)SCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O

Origin of Product

United States

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